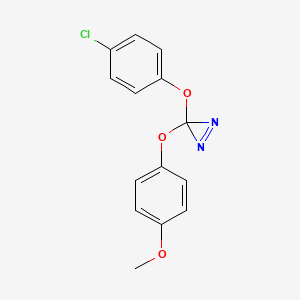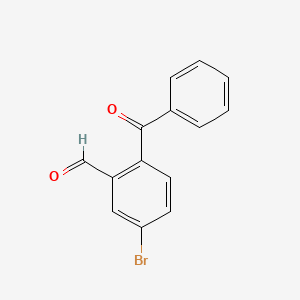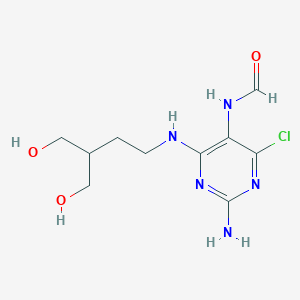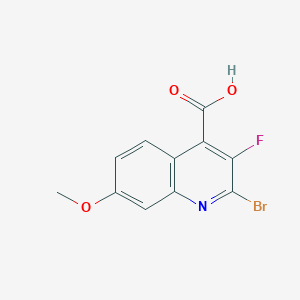
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is a synthetic organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their utility in photolabeling and photoaffinity labeling due to their ability to form reactive carbene intermediates upon exposure to ultraviolet (UV) light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor, such as a ketone or an aldehyde, with hydrazine derivatives under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can break, forming a reactive carbene intermediate.
Substitution reactions: The phenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Photolysis: UV light sources, such as mercury lamps or LEDs.
Substitution reactions: Nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Photolysis: Formation of carbene intermediates that can react with nearby molecules.
Substitution reactions: Formation of substituted phenoxy derivatives.
Oxidation and reduction: Formation of oxidized or reduced phenoxy compounds.
科学的研究の応用
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research, including:
Chemistry: Used as a photolabeling reagent to study molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to investigate protein-ligand interactions and identify binding sites.
Medicine: Potential use in drug discovery and development for identifying target proteins and pathways.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
作用機序
The primary mechanism of action of 3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, allowing the compound to covalently attach to nearby molecules. This property makes it useful for studying molecular interactions and identifying binding sites in biological systems.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenoxy)-3H-diazirine: Lacks the 4-methoxyphenoxy group.
3-(4-Methoxyphenoxy)-3H-diazirine: Lacks the 4-chlorophenoxy group.
3-Phenoxy-3H-diazirine: Lacks both the 4-chlorophenoxy and 4-methoxyphenoxy groups.
Uniqueness
3-(4-Chlorophenoxy)-3-(4-methoxyphenoxy)-3H-diazirine is unique due to the presence of both 4-chlorophenoxy and 4-methoxyphenoxy groups, which can influence its reactivity, stability, and binding properties. These functional groups can also affect the compound’s solubility and interaction with biological molecules, making it a valuable tool in various research applications.
特性
CAS番号 |
651306-57-9 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC名 |
3-(4-chlorophenoxy)-3-(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C14H11ClN2O3/c1-18-11-6-8-13(9-7-11)20-14(16-17-14)19-12-4-2-10(15)3-5-12/h2-9H,1H3 |
InChIキー |
AERJIDFFELQKHM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)



![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)





![2'-Chloro-N-cyclopentyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-amine](/img/structure/B11834477.png)

